molecular formula C19H22N2O3 B7149148 N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide

N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide

Cat. No.: B7149148
M. Wt: 326.4 g/mol
InChI Key: IJCDQBANYQXVRH-UHFFFAOYSA-N
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Description

N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-17(22)21-11-10-15(13-21)19(23)20-18(16-9-6-12-24-16)14-7-4-3-5-8-14/h3-9,12,15,18H,2,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCDQBANYQXVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reductive amination of a suitable carbonyl compound with an amine.

    Coupling Reactions: The final step involves coupling the furan-phenyl intermediate with the pyrrolidine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the furan and pyrrolidine rings suggests it could interact with various biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions with aromatic amino acids, while the amide bond might form hydrogen bonds with protein backbones.

Comparison with Similar Compounds

Similar Compounds

  • N-[furan-2-yl(phenyl)methyl]-1-acetylpyrrolidine-3-carboxamide
  • N-[furan-2-yl(phenyl)methyl]-1-butanoylpyrrolidine-3-carboxamide
  • N-[furan-2-yl(phenyl)methyl]-1-propanoylpiperidine-3-carboxamide

Uniqueness

N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups. The presence of the furan ring, phenyl group, and pyrrolidine ring in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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